molecular formula C13H18N2O3 B5761687 N-(1-ethylpropyl)-3-methyl-4-nitrobenzamide

N-(1-ethylpropyl)-3-methyl-4-nitrobenzamide

Cat. No.: B5761687
M. Wt: 250.29 g/mol
InChI Key: AJGDGQPHPRPUPG-UHFFFAOYSA-N
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Description

N-(1-ethylpropyl)-3-methyl-4-nitrobenzamide is an organic compound that belongs to the class of nitrobenzamides It is characterized by the presence of an ethylpropyl group attached to the nitrogen atom, a methyl group at the third position, and a nitro group at the fourth position of the benzamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethylpropyl)-3-methyl-4-nitrobenzamide typically involves the nitration of a suitable precursor followed by amide formation. One common method involves the nitration of 3-methylbenzamide to introduce the nitro group at the fourth position. This is followed by the alkylation of the amide nitrogen with 1-ethylpropyl bromide under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow nitration processes to ensure efficient and scalable synthesis. The use of pinched tube flow reactors has been reported for similar compounds, allowing for precise control over reaction conditions and minimizing the risk of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

N-(1-ethylpropyl)-3-methyl-4-nitrobenzamide undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Reduction: 3-methyl-4-amino-N-(1-ethylpropyl)benzamide.

    Oxidation: 3-carboxy-4-nitro-N-(1-ethylpropyl)benzamide.

    Substitution: 3-methyl-4-methoxy-N-(1-ethylpropyl)benzamide.

Scientific Research Applications

N-(1-ethylpropyl)-3-methyl-4-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-ethylpropyl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pendimethalin: N-(1-ethylpropyl)-2,6-dinitro-3,4-xylidine, a selective herbicide used in agriculture.

    Butralin: N-(1-ethylpropyl)-2,6-dinitro-4-trifluoromethylbenzamide, another herbicide with similar structural features.

Uniqueness

N-(1-ethylpropyl)-3-methyl-4-nitrobenzamide is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. Its methyl group at the third position and nitro group at the fourth position differentiate it from other nitrobenzamides, influencing its interaction with biological targets and its overall stability .

Properties

IUPAC Name

3-methyl-4-nitro-N-pentan-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-4-11(5-2)14-13(16)10-6-7-12(15(17)18)9(3)8-10/h6-8,11H,4-5H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGDGQPHPRPUPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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